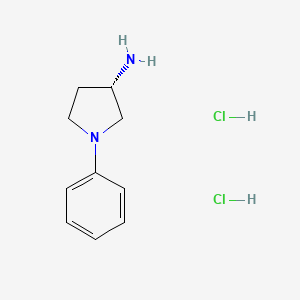![molecular formula C8H17Cl2N3O B1411341 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride CAS No. 1638221-35-8](/img/structure/B1411341.png)
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride
Vue d'ensemble
Description
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride is a chemical compound with the CAS Number: 1638221-35-8 . It has a molecular weight of 242.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride . The InChI code for the compound is 1S/C8H15N3O.2ClH/c12-7-8(11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2,(H,10,12);2*1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 242.15 .Applications De Recherche Scientifique
METTL3 Inhibition
One of the notable applications of this compound is as a potent and selective inhibitor of METTL3 . METTL3 is an enzyme that plays a crucial role in the process of mRNA methylation , which is essential for the regulation of gene expression. By inhibiting METTL3, researchers can study the effects of altered mRNA methylation patterns on cellular processes and disease states.
Chemical Synthesis
The compound serves as a building block in chemical synthesis . Its unique structure allows for the creation of various derivatives, which can be used to synthesize new compounds with potential therapeutic properties.
Pharmacological Research
This compound is also used in pharmacological research . Its structural complexity and the presence of multiple nitrogen atoms make it a candidate for the development of drugs targeting neurological disorders due to its potential to cross the blood-brain barrier.
Biological Probes
Researchers utilize 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride as a biological probe . It can be used to label or modify biological molecules, helping to track their behavior and interactions within cells.
Enzyme Kinetics
The compound can be used in studies of enzyme kinetics . Its ability to interact with various enzymes allows scientists to investigate the mechanisms of enzyme action and inhibition.
Analytical Chemistry
In analytical chemistry, it can act as a reference compound . Due to its well-defined structure and properties, it can be used to calibrate instruments or validate analytical methods.
Drug Discovery
Lastly, it has applications in drug discovery . The compound’s structure provides a scaffold that can be modified to create new molecules with the potential to become drugs, particularly in the realm of targeting specific receptors or enzymes within the body.
Mécanisme D'action
Target of Action
The primary target of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride is the METTL3/METTL14 protein complex . This complex is a part of the m6A regulation machinery, which plays a key role in a variety of diseases, including several types of cancer, type 2 diabetes, and viral infections .
Biochemical Pathways
The METTL3/METTL14 protein complex is involved in the regulation of N6-methyladenosine (m6A), the most frequent of the 160 RNA modifications reported so far . The compound’s interaction with this complex affects the m6A regulation machinery, impacting various biological processes .
Pharmacokinetics
The pharmacokinetic properties of 1,4,9-Triazaspiro[5It’s known that the compound has a molecular weight of 24215 . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The compound’s action results in a reduction of the m6A/A level of polyadenylated RNA in certain cell lines, such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) . This suggests that the compound could have potential therapeutic applications in the treatment of these diseases .
Action Environment
Safety and Hazards
Propriétés
IUPAC Name |
1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c12-7-8(11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2,(H,10,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFSLLMEPPTYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411274.png)



